N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide: is a chemical compound with the molecular formula C7H11N3O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a formimidamide group attached to a 5-methylisoxazole ring, making it a unique structure with potential for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide typically involves the reaction of 5-methylisoxazole with dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the effects of isoxazole derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties. Isoxazole derivatives have been shown to exhibit a wide range of biological activities, making them promising candidates for drug development .
Industry: In the industrial sector, N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide can be used in the production of specialty chemicals, agrochemicals, and other materials that require specific chemical properties .
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide involves its interaction with molecular targets in biological systems. The isoxazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Dimethyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
- N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)malonamide
- N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)oxalamide
Comparison: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide stands out due to its unique formimidamide group attached to the isoxazole ring. This structural feature differentiates it from other similar compounds, which may have different substituents or functional groups.
Eigenschaften
Molekularformel |
C7H11N3O |
---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
N,N'-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)methanimidamide |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)10(3)5-8-2/h4-5H,1-3H3 |
InChI-Schlüssel |
PETDISIRXDLWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)N(C)C=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.